![molecular formula C8H4BrClF3N3 B1378501 3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1616500-70-9](/img/structure/B1378501.png)

3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Übersicht

Beschreibung

Triazolopyridines are a class of compounds that contain a triazole ring fused with a pyridine ring . They are part of a larger class of compounds known as azoles, which are nitrogen-containing heterocycles . These compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .

Synthesis Analysis

The synthesis of triazolopyridines often involves multi-step reactions. For example, an efficient and convenient synthesis of [1,2,4]triazolo[4,3-a]pyridines involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, which occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration in acetic acid under microwave irradiation .Molecular Structure Analysis

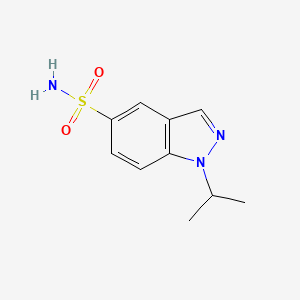

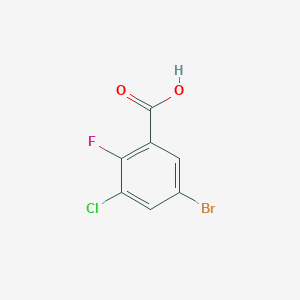

The molecular structure of triazolopyridines is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The specific structure of “3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” would include additional functional groups attached to this basic structure.Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyridines can vary depending on their specific structure. For example, some triazolopyridines have been found to have melting points in the range of 188–189 °C .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Triazolo[4,3-a]pyridine derivatives, including the compound , have been studied for their antibacterial properties. These compounds have shown potential in combating bacterial infections, which is crucial given the rising concern over antibiotic resistance .

Antidiabetic Activity

The triazolo[4,3-a]pyridine scaffold is a key pharmacophore in sitagliptin phosphate, a drug used to treat type II diabetes mellitus. Research into derivatives of this compound could lead to the development of new antidiabetic medications .

Anti-platelet Aggregation

Compounds with the triazolo[4,3-a]pyridine structure have been associated with anti-platelet aggregation activities. This application is significant in preventing thrombotic diseases .

Antifungal Activity

The antifungal properties of triazolo[4,3-a]pyridine derivatives make them candidates for developing new antifungal drugs, especially as fungal infections become more resistant to existing treatments .

Antimalarial Activity

Research has also explored the use of triazolo[4,3-a]pyridine derivatives in antimalarial drugs. This is particularly important for creating more effective treatments against malaria .

Antitubercular Activity

Tuberculosis remains a major global health issue, and triazolo[4,3-a]pyridine derivatives have shown promise as potential antitubercular agents .

Anticonvulsant Properties

The compound’s structure is linked to anticonvulsant properties, which could be beneficial in treating epilepsy and other seizure disorders .

Kinase Inhibition and Antiproliferative Activities

Derivatives of [1,2,4]triazolo[4,3-a]pyrazine have been evaluated for their ability to inhibit kinases like c-Met/VEGFR-2 and their antiproliferative activities against various cancer cell lines .

Each of these applications represents a unique field of research where the compound could have significant scientific and therapeutic implications.

For further details on each application and the studies conducted, you can refer to the provided references.

Wirkmechanismus

Target of Action

Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets in cancer treatment .

Mode of Action

Similar compounds have shown to inhibit the growth of cancer cells by interacting with their targets and inhibiting their function . For instance, compound 17l, a [1,2,4]triazolo[4,3-a]pyrazine derivative, was found to inhibit the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 .

Biochemical Pathways

Similar compounds have shown to affect the intracellular signaling pathways of cancer cells . For instance, compound 17l was found to intervene on intracellular c-Met signaling of A549 cells .

Pharmacokinetics

For instance, compound 17l, a [1,2,4]triazolo[4,3-a]pyrazine derivative, was found to have low hemolytic toxicity .

Result of Action

Similar compounds have shown to have antiproliferative activities against cancer cell lines . For instance, compound 17l was found to exhibit excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .

Action Environment

It is known that various factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

Zukünftige Richtungen

Given the wide range of biological activities exhibited by triazolopyridines, there is ongoing interest in the synthesis of new derivatives and the exploration of their potential as therapeutic agents . Future research may focus on optimizing the synthesis process, exploring new biological targets, and conducting detailed studies of their mechanism of action.

Eigenschaften

IUPAC Name |

3-(bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClF3N3/c9-2-6-14-15-7-5(10)1-4(3-16(6)7)8(11,12)13/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJONKJSIZOVCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NN=C(N2C=C1C(F)(F)F)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

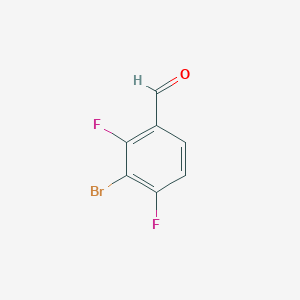

![3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1378425.png)

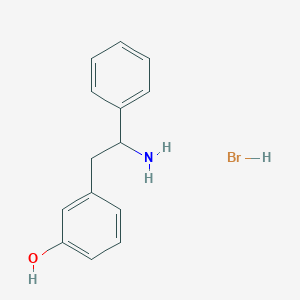

![Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate](/img/structure/B1378426.png)

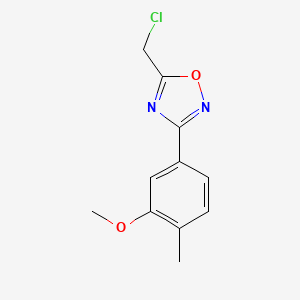

![4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride](/img/structure/B1378428.png)

![5-[(Dipropylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1378433.png)